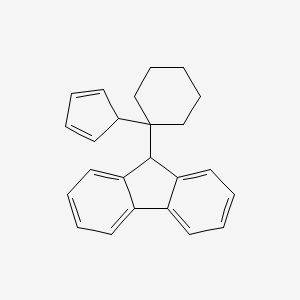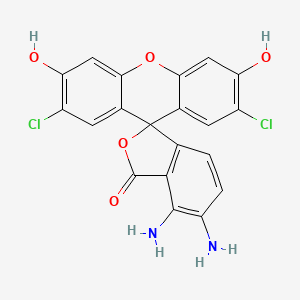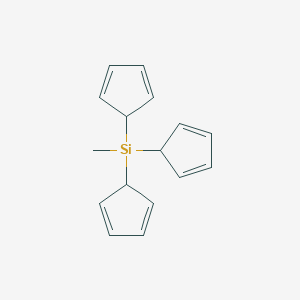
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Übersicht
Beschreibung
2-Benzyl-4,5,6,7-tetrahydro-1H-indole, also known as BTHI, is an organic compound that was first synthesized in the early 1980s. It is a substituted indole derivative and has a range of applications in scientific research. BTHI is a versatile compound that can be used in a variety of laboratory experiments. It has been studied for its biochemical and physiological effects, and its potential uses in drug development.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- Studies have focused on the synthesis and structure-activity relationships of tetrahydro-1H-benzimidazole and indole derivatives. These compounds are notable for their potential in treating conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting. Notably, certain indole derivatives exhibited significant potency in pharmacological tests (Ohta et al., 1996).
- Research on catalytic hydrogenation of benzyloxyindoles, leading to the production of tetrahydro-4-oxo-indoles, and methods for preparing hydroxyindoles, have been documented. This includes the transformation of indole derivatives under specific conditions (Seemann et al., 1971).
2. Pharmaceutical and Medicinal Chemistry
- Novel synthesis methods for 4-oxo-tetrahydroindol derivatives, including microbial biotransformation, have been developed. These compounds hold potential in pharmaceutical applications due to their structure and properties (Caliskan et al., 2020).
- Research has been conducted on the synthesis and antitumor activity of various indole derivatives. These studies highlight the potential of these compounds as antineoplastic agents, particularly in combating cancer (Nguyen et al., 1990).
3. Bioorganic Chemistry
- Indole-coumarin hybrids have been synthesized and studied for their anticancer properties. These compounds were evaluated for cytotoxic effects on human breast adenocarcinoma and normal cell lines, showing potential as novel therapeutic agents (Kamath et al., 2015).
4. Computational and In Vivo Studies
- Computational studies on novel 1-(1H-indol-1-yl)ethanone derivatives have been carried out, assessing their effects on the COX-2 enzyme and their in vivo analgesic and anti-inflammatory activities. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
2-benzyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-3,6-7,11,16H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVMHRWMEPJCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4,5,6,7-tetrahydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















